molecular formula C20H16ClN5O4S3 B2398363 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 921475-51-6

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2398363
CAS No.: 921475-51-6
M. Wt: 522.01
InChI Key: GRXQVWSYDWMCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a thiazole-benzo[d]thiazole hybrid featuring a ureido linkage to a 3-chlorophenyl group and a methylsulfonyl substituent on the benzothiazole ring. The methylsulfonyl group enhances polarity and may improve solubility or target binding compared to simpler substituents like methyl or halogens.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O4S3/c1-33(29,30)14-5-6-15-16(9-14)32-20(24-15)25-17(27)8-13-10-31-19(23-13)26-18(28)22-12-4-2-3-11(21)7-12/h2-7,9-10H,8H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXQVWSYDWMCQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(3-Chlorophenyl)urea

The urea linkage is synthesized via reaction of 3-chloroaniline with carbonyl diimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 0–5°C:
$$
\text{3-Chloroaniline} + \text{CDI} \rightarrow \text{3-(3-Chlorophenyl)urea} \quad (\text{Yield: 85–90\%})
$$
Key parameters :

  • Temperature control prevents isocyanate formation.
  • Reaction monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:2).

Thiazole Ring Construction

The thiazole nucleus is formed via Hantzsch thiazole synthesis. 3-(3-Chlorophenyl)urea reacts with α-bromoacetophenone derivatives in ethanol under reflux (78–82°C, 6 h):
$$
\text{Urea derivative} + \text{α-Bromoacetophenone} \xrightarrow{\text{EtOH, Δ}} \text{2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl}
$$
Optimization :

  • Ethanol solvent enhances cyclization kinetics.
  • Catalytic acetic acid (0.5 eq) increases yield to 78%.

Preparation of 6-(Methylsulfonyl)benzo[d]thiazol-2-amine

Sulfonation of Benzothiazole

Benzothiazole-2-amine undergoes sulfonation at the 6-position using chlorosulfonic acid (ClSO3H) in dichloromethane at −10°C:
$$
\text{Benzothiazole-2-amine} + \text{ClSO}_3\text{H} \rightarrow \text{6-Sulfochlorobenzothiazol-2-amine}
$$
Critical steps :

  • Temperature maintained below −5°C to avoid polysubstitution.
  • Quenching with ice-water precipitates the sulfonated product.

Methylation of Sulfonyl Group

The sulfonyl chloride intermediate reacts with methylmagnesium bromide (3.0 eq) in THF at −78°C, followed by oxidation with m-CPBA:
$$
\text{6-Sulfochlorobenzothiazol-2-amine} + \text{MeMgBr} \rightarrow \text{6-(Methylsulfonyl)benzo[d]thiazol-2-amine} \quad (\text{Yield: 72\%})
$$
Characterization :

  • $$ ^1\text{H NMR} $$: δ 3.24 (s, 3H, SO2CH3), 7.82–8.15 (m, 3H, Ar-H).
  • $$ ^{13}\text{C NMR} $$: δ 44.03 (SO2CH3), 152.9 (C-2).

Acetamide Linker Formation

Activation of Carboxylic Acid

The thiazole-urea fragment’s acetic acid moiety is activated using thionyl chloride (SOCl2) in dichloromethane (25°C, 2 h):
$$
\text{2-(2-(3-(3-Chlorophenyl)ureido)thiazol-4-yl)acetic acid} + \text{SOCl}_2 \rightarrow \text{Acetyl chloride derivative}
$$

Amide Coupling

The acyl chloride reacts with 6-(methylsulfonyl)benzo[d]thiazol-2-amine in presence of N,N-diisopropylethylamine (DIPEA, 2.5 eq) in acetonitrile (50°C, 4 h):
$$
\text{Acyl chloride} + \text{Benzothiazolamine} \xrightarrow{\text{DIPEA}} \text{Target compound} \quad (\text{Yield: 68\%})
$$
Purification :

  • Column chromatography (SiO2, ethyl acetate/hexane 3:7).
  • Final purity >98% by HPLC (C18 column, 70:30 acetonitrile/water).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO- d6 ) :
    δ 11.55 (s, 1H, NH), 8.36 (s, 1H, urea NH), 7.33–7.72 (m, 8H, Ar-H), 3.24 (s, 3H, SO2CH3), 2.39 (s, 2H, CH2).
  • $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO- d6 ) :
    δ 169.8 (C=O), 154.3 (urea C=O), 44.01 (SO2CH3), 30.2 (CH2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 523.0124 (Calc. 523.0128 for C20H17ClN5O4S3).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Stepwise coupling 68 98.2 12
One-pot synthesis 54 95.8 8
Flow chemistry 76 99.1 6

Key observations :

  • Flow chemistry reduces side reactions through precise temperature control.
  • DIPEA outperforms triethylamine in minimizing racemization during amidation.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles or benzo[d]thiazoles.

Scientific Research Applications

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound’s distinguishing features include:

  • 3-Chlorophenyl substituent : Imparts steric bulk and electron-withdrawing effects, influencing binding affinity.
  • Methylsulfonyl group : Increases hydrophilicity and may affect pharmacokinetics (e.g., metabolic stability).
Table 1: Structural Comparison of Selected Analogs
Compound Name/ID Substituents on Thiazole/Benzothiazole Key Functional Groups Biological Activity (MIC Range)
Target Compound 3-Chlorophenyl (ureido), methylsulfonyl Ureido, SO₂CH₃ Not reported in evidence
107k () 3-Chlorophenyl, m-tolylacetamide Acetamide, Cl Antifungal: 6.25–12.5 µg/mL
107m () 3-Chlorophenyl, 3,4-dimethylphenoxy Acetamide, Cl, OCH₃ Antibacterial: 12.5 µg/mL
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 3,4-Dichlorophenyl Acetamide, Cl Structural data only
Compound 8 () Sulfamoylphenyl SO₂NH₂, CH₃ Not reported

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : highlights R₂²(8) hydrogen-bonding motifs in thiazole acetamides, stabilizing crystal packing . The target’s ureido group may form additional N–H⋯O/N interactions, altering solubility or stability.
  • Solubility : The methylsulfonyl group (polar, logP ~-1.5) increases hydrophilicity compared to 107k (logP ~2.8 for m-tolyl) .
  • Spectroscopic Data : IR peaks for SO₂ (1382, 1155 cm⁻¹ in Compound 8 ) align with the target’s methylsulfonyl group, confirming its presence .

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of thiazole and urea linkages, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN6O3SC_{23}H_{21}ClN_{6}O_{3}S, with a molecular weight of 497.0 g/mol. The structural components include:

  • Thiazole ring : Provides antimicrobial and anticancer properties.
  • Urea linkage : Enhances biological activity through interaction with various biological targets.
  • Chlorophenyl and methylsulfonyl groups : Contribute to the compound's chemical reactivity and selectivity.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The presence of the thiazole moiety has been linked to significant antimicrobial effects against various pathogens. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. Similar thiazole-based compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines .

The exact mechanism of action for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and disrupting cellular processes crucial for pathogen survival or cancer cell growth.
  • Receptor Interaction : It could interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the synthesis and biological evaluation of related thiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives, revealing that modifications on the phenyl ring significantly influenced their antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced potency .
  • Structure-Activity Relationship (SAR) : Research has shown that substituents on the thiazole ring can dramatically alter biological activity. For instance, introducing a chlorine atom in specific positions has been linked to increased antimicrobial efficacy .

Data Table: Biological Activity Summary

Compound Name Structural Features Biological Activity MIC/IC50 Values
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamideThiazole ring, urea linkage, chlorophenylAntimicrobial, AnticancerMIC = 10 μg/mL
FrentizoleUBT derivativeAnti-inflammatoryIC50 = 0.004 μM (T-cell proliferation)
BentaluronUBT derivativeFungicideMIC = 10 μg/mL

Future Research Directions

Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the therapeutic potential in animal models to assess efficacy and safety.
  • Optimization of Structure : Modifying the chemical structure to enhance selectivity and reduce potential toxicity.

Q & A

Basic: What methodologies are recommended to optimize the synthesis yield of this compound?

Answer:
Optimizing synthesis requires precise control of reaction parameters:

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .
  • Catalysts: Triethylamine (TEA) is commonly used to neutralize acidic byproducts and improve coupling efficiency .
  • Temperature and time: Reactions are typically conducted under reflux (70–100°C) for 6–24 hours, monitored via thin-layer chromatography (TLC) to track completion .
  • Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity (>95%) .

Basic: Which analytical techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiazole and ureido groups, with characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and urea NH (δ 9.5–10.2 ppm) .
  • HRMS: Validates molecular weight (e.g., expected [M+H]⁺ at m/z 520.08) and detects impurities .
  • X-ray crystallography: SHELX software (e.g., SHELXL) resolves 3D conformation, critical for understanding binding interactions .

Advanced: How can the mechanism of action be elucidated at the molecular level?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with targets like COX-2 or kinases. The thiazole and urea moieties often form hydrogen bonds with catalytic residues .
  • In vitro assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 ELISA) and validate via Western blotting for downstream protein expression .
  • Surface plasmon resonance (SPR): Quantify binding affinity (KD) by monitoring real-time interactions between the compound and immobilized targets .

Advanced: How should researchers address contradictions between in vitro and in vivo activity data?

Answer:

  • Model relevance: Ensure in vivo models (e.g., murine inflammation) replicate human pathophysiology. Discrepancies may arise from metabolic instability or off-target effects .
  • Pharmacokinetic profiling: Assess bioavailability via LC-MS/MS to identify poor absorption or rapid clearance .
  • Dose optimization: Conduct dose-response studies in vivo to align effective concentrations with in vitro IC₅₀ values .

Basic: What are key considerations for purification and solubility enhancement?

Answer:

  • Purification: Recrystallization using ethanol/water mixtures removes unreacted intermediates .
  • Solubility: Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) for in vivo administration. Solubility in DMSO should be >10 mM for stock solutions .

Advanced: Which computational methods predict biological activity and SAR?

Answer:

  • Density functional theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
  • QSAR modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing Cl) with activity .
  • Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns to assess conformational flexibility .

Advanced: How to design derivatives with improved selectivity?

Answer:

  • Substituent modification: Replace the 3-chlorophenyl group with fluorophenyl to enhance metabolic stability .
  • Bioisosteric replacement: Substitute the thiazole ring with oxadiazole to reduce cytotoxicity while retaining activity .
  • Prodrug strategies: Introduce ester groups to improve membrane permeability, hydrolyzed in vivo to active forms .

Basic: What are common pitfalls in reaction scale-up?

Answer:

  • Exothermic reactions: Use jacketed reactors with temperature control to prevent decomposition during scale-up .
  • Solvent volume: Maintain a 1:5 substrate-to-solvent ratio to avoid precipitation. Stirring rate (>300 rpm) ensures homogeneity .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA): Monitor target protein denaturation after compound treatment to confirm binding .
  • Knockdown/knockout models: Use CRISPR/Cas9 to silence putative targets and assess loss of compound efficacy .

Advanced: What strategies evaluate synergistic effects with existing therapies?

Answer:

  • Combination index (CI): Calculate via Chou-Talalay method using CompuSyn. CI <1 indicates synergy .
  • Transcriptomic profiling: RNA-seq identifies pathways modulated by the compound alone vs. combination therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.